molecular formula C22H24Br2O2 B14201423 2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one CAS No. 851182-49-5

2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one

Cat. No.: B14201423
CAS No.: 851182-49-5
M. Wt: 480.2 g/mol
InChI Key: GKTUXLJNWUORJX-UHFFFAOYSA-N
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Description

2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes bromine atoms and a hydroxyphenanthrene core

Preparation Methods

The synthesis of 2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one involves several steps. One common method includes the bromination of phenanthrene derivatives followed by the introduction of the 2-ethylhexyl group. The reaction conditions typically involve the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents, altering the compound’s properties.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenanthrene derivatives.

Scientific Research Applications

2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one involves its interaction with molecular targets and pathways. The bromine atoms and hydroxyphenanthrene core play crucial roles in its reactivity and interactions. The compound can bind to specific enzymes or receptors, influencing biological processes and pathways. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.

Comparison with Similar Compounds

2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one can be compared with other similar compounds, such as:

    2,7-Dibromo-10-(2-ethylhexyl)-10-methoxyphenanthren-9(10H)-one: This compound has a methoxy group instead of a hydroxy group, which can alter its chemical properties and reactivity.

    2,7-Dibromo-10-(2-ethylhexyl)-10-phenanthren-9(10H)-one: Lacks the hydroxy group, affecting its interactions and applications.

    2,7-Dibromo-10-(2-ethylhexyl)-10-aminophenanthren-9(10H)-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

851182-49-5

Molecular Formula

C22H24Br2O2

Molecular Weight

480.2 g/mol

IUPAC Name

2,7-dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9-one

InChI

InChI=1S/C22H24Br2O2/c1-3-5-6-14(4-2)13-22(26)20-12-16(24)8-10-18(20)17-9-7-15(23)11-19(17)21(22)25/h7-12,14,26H,3-6,13H2,1-2H3

InChI Key

GKTUXLJNWUORJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1(C2=C(C=CC(=C2)Br)C3=C(C1=O)C=C(C=C3)Br)O

Origin of Product

United States

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